tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate
Description
tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrimidine fused to an azepine ring. The tert-butyl carbamate group at position 7 and the chlorine substituent at position 4 are critical for its reactivity and applications in medicinal chemistry, particularly as an intermediate in the synthesis of kinase inhibitors or other bioactive molecules . Its structural complexity and functional groups make it a versatile scaffold for further derivatization.
Properties
IUPAC Name |
tert-butyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-6-4-9-10(5-7-17)15-8-16-11(9)14/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQQLMMARYLDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653601 | |
| Record name | tert-Butyl 4-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057338-27-8 | |
| Record name | tert-Butyl 4-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate typically involves a multi-step process starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: : Starting from a suitably substituted diamine and diketone, cyclization reactions are employed to form the fused ring system.
Halogenation: : Chlorine is introduced via halogenation reactions, often using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Esterification: : The tert-butyl ester group is introduced through esterification, usually involving tert-butyl alcohol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow processes to optimize yield and efficiency. These methods often incorporate automated reaction monitoring and control systems to maintain precise conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically forming more complex derivatives or altering the oxidation state of the nitrogen atoms in the ring system.
Reduction: : Reduction reactions can be used to modify the compound's functional groups, often employing hydrogenation catalysts like palladium on carbon.
Substitution: : The chlorine atom at position 4 can be a site for nucleophilic substitution reactions, introducing various substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Sodium methoxide, potassium tert-butoxide.
Major Products
The reactions can lead to the formation of derivatives with altered electronic properties, potentially enhancing the compound's utility in various applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine derivatives exhibit significant anticancer properties. These compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For example, studies have shown that pyrimido[4,5-d]azepine derivatives can act as inhibitors of certain kinases implicated in cancer progression .
2. Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders. The compound's interaction with neurotransmitter systems could provide therapeutic benefits .
Organic Synthesis Applications
1. Building Block for Heterocycles
Tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its functional groups allow for various chemical modifications, making it versatile for synthesizing new materials with desired properties .
2. Pharmaceutical Development
In pharmaceutical chemistry, this compound has been utilized to develop novel drug candidates through combinatorial chemistry techniques. Its scaffold can be modified to optimize pharmacokinetic and pharmacodynamic properties, leading to the discovery of new therapeutic agents .
Case Studies
Mechanism of Action
The mechanism by which tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to the observed biological activities. The compound's pyrimido[4,5-d]azepine core is critical in these interactions, often engaging in hydrogen bonding and hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of pyrimido-azepine and pyrido-pyrimidine derivatives. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparisons
Structural and Electronic Differences
- Substituent Effects: The chlorine substituent in the target compound enhances electrophilicity at position 4, facilitating nucleophilic aromatic substitution (SNAr) reactions. Benzyl vs. tert-butyl esters: Benzyl carbamates (e.g., CAS 1207362-38-6) introduce aromatic bulk, reducing solubility in polar solvents compared to tert-butyl groups .
Core Modifications :
Physicochemical Properties
Biological Activity
Tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate (CAS Number: 1057338-27-8) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Basic Information
- Molecular Formula : C13H18ClN3O2
- Molecular Weight : 283.75 g/mol
- IUPAC Name : tert-butyl 4-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
- InChI Key : OWQQLMMARYLDAW-UHFFFAOYSA-N
- Solubility : Approximately 0.208 mg/ml in water .
Structural Characteristics
The compound features a pyrimidoazepine framework, which is known for contributing to various biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
Pharmacological Properties
Recent studies have indicated that this compound exhibits several pharmacological activities:
- Antiviral Activity : In vitro assays demonstrated that derivatives of pyrimido compounds exhibit significant antiviral properties against Tobacco Mosaic Virus (TMV), with some compounds showing over 40% inactivation at specific concentrations .
- CYP Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are critical for drug metabolism. This suggests possible interactions with other medications and necessitates further investigation into its pharmacokinetics .
- Blood-Brain Barrier Penetration : The compound is predicted to permeate the blood-brain barrier (BBB), which is crucial for the development of central nervous system-targeting therapeutics .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
- Substituent Effects : Variations in substituents on the pyrimidine ring can significantly alter antiviral efficacy. Compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .
| Substituent Type | Activity Level |
|---|---|
| Electron-withdrawing | High |
| Electron-donating | Low |
Study on Antiviral Efficacy
A study published in MDPI explored a series of pyrimido derivatives against TMV. Among these derivatives, those structurally similar to tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine exhibited promising results. The study highlighted the importance of specific functional groups in enhancing antiviral activity and provided insights into potential therapeutic applications in viral infections .
Evaluation of Metabolic Stability
Another investigation focused on the metabolic stability of pyrimido derivatives, including tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine. The results indicated that certain modifications could lead to improved stability against liver microsomal degradation, a key factor in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
